tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine
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Overview
Description
tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine is an organic compound that features a tert-butyl group attached to a cyclobutyl ring with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine typically involves the reaction of tert-butylamine with 3,3-difluorocyclobutanone. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a primary amine .
Scientific Research Applications
Chemistry
In synthetic chemistry, tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the effects of fluorine substitution on biological activity. Fluorine atoms can significantly alter the pharmacokinetics and pharmacodynamics of bioactive molecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The presence of fluorine atoms can improve the metabolic stability and bioavailability of pharmaceutical compounds .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for the synthesis of novel materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl[(3,3-difluorocyclobutyl)methyl]carbamate
- tert-Butyl[(3,3-difluorocyclobutyl)methyl]ether
- tert-Butyl[(3,3-difluorocyclobutyl)methyl]sulfide
Uniqueness
tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine is unique due to the presence of both a tert-butyl group and a difluorocyclobutyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H17F2N |
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Molecular Weight |
177.23 g/mol |
IUPAC Name |
N-[(3,3-difluorocyclobutyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H17F2N/c1-8(2,3)12-6-7-4-9(10,11)5-7/h7,12H,4-6H2,1-3H3 |
InChI Key |
MUTUKSHGANPMEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1CC(C1)(F)F |
Origin of Product |
United States |
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